Cyanidin 3-xyloside Exhibits the Weakest Radical Scavenging and Enzyme Inhibitory Activity Among Four Cyanidin Glycosides from Aronia melanocarpa
In a direct head-to-head comparison of four isolated cyanidin glycosides from Aronia melanocarpa, cyanidin 3-xyloside demonstrated the weakest activity across DPPH radical scavenging, 15-lipoxygenase inhibition, xanthine oxidase inhibition, and α-glucosidase inhibition assays. Cyanidin 3-arabinoside possessed the strongest activity, with cyanidin 3-xyloside ranking lowest among the tested glycosides [1].
| Evidence Dimension | Relative radical scavenging and enzyme inhibitory activity ranking |
|---|---|
| Target Compound Data | Ranked 4th (weakest) among cyanidin 3-arabinoside, cyanidin 3-glucoside, cyanidin 3-galactoside, and cyanidin 3-xyloside |
| Comparator Or Baseline | Cyanidin 3-arabinoside (strongest); other cyanidin glycosides |
| Quantified Difference | Rank order: arabinoside > galactoside/glucoside > xyloside |
| Conditions | Isolated compounds from Aronia melanocarpa berries; DPPH radical scavenging, 15-lipoxygenase inhibition, xanthine oxidase inhibition, and α-glucosidase inhibition assays |
Why This Matters
This directly refutes the assumption that all cyanidin glycosides are functionally equivalent; researchers investigating structure-activity relationships must use authentic cyanidin 3-xyloside to accurately attribute biological effects, while those seeking maximal antioxidant potency may rationally select cyanidin 3-arabinoside or 3-glucoside instead.
- [1] Bräunlich M, Slimestad R, Wangensteen H, Brede C, Malterud KE, Barsett H. Extracts, Anthocyanins and Procyanidins from Aronia melanocarpa as Radical Scavengers and Enzyme Inhibitors. Nutrients. 2013;5(3):663-678. View Source
